1,2-O-Isopropylidene-alpha-D-glucofuranose

Description

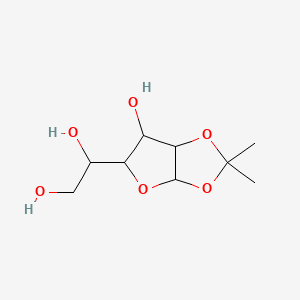

Structure

3D Structure

Properties

IUPAC Name |

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18549-40-1 | |

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose: A Cornerstone Intermediate in Modern Chemistry

Introduction: The Strategic Importance of Selective Protection in Carbohydrate Chemistry

D-glucose, a ubiquitous monosaccharide, is a foundational building block in the synthesis of a vast array of biologically active molecules and complex carbohydrate structures. However, its multiple hydroxyl groups present a significant challenge for selective chemical modification. To harness its synthetic potential, chemists employ protecting group strategies to mask certain hydroxyls while leaving others available for reaction.

The synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose, often referred to as "monoacetone glucose," is a classic and pivotal transformation in carbohydrate chemistry.[1] This derivative, with a free primary hydroxyl at C-6 and secondary hydroxyls at C-3 and C-5, is an exceptionally versatile chiral intermediate.[2] It serves as a precursor for numerous pharmaceuticals, including antiviral and anticancer agents, and is instrumental in the development of drug delivery systems and diagnostic reagents.[2][]

This technical guide provides an in-depth exploration of the two-stage synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose from D-glucose. It delves into the mechanistic underpinnings of the reactions, offers detailed, field-proven experimental protocols, and discusses critical parameters for process optimization and troubleshooting.

Part 1: Synthesis of the Key Intermediate: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

The first stage involves the protection of four of the five hydroxyl groups of D-glucose by reacting it with acetone under acidic conditions. This reaction demonstrates a fascinating interplay of kinetic and thermodynamic control, leading to the preferential formation of the furanose ring structure protected by two isopropylidene groups.

Causality and Mechanism of Di-acetal Formation

The reaction of D-glucose with acetone in the presence of an acid catalyst (such as H₂SO₄, iodine, or a Lewis acid like CuSO₄) leads to the formation of cyclic acetals, known as isopropylidene ketals or acetonides.[4][5] The key to this transformation is the selective protection of 1,2- and 5,6-diols.

-

Ring Form Preference : Although D-glucose predominantly exists as a pyranose (a six-membered ring) in solution, the reaction conditions favor the formation of the less abundant furanose (a five-membered ring) isomer. This is because the cis-diol at the C-1 and C-2 positions of the α-D-glucofuranose form can readily react with acetone to form a stable, five-membered dioxolane ring. This fused ring system provides significant thermodynamic stability.[6]

-

Kinetically Favored Protection : The reaction proceeds stepwise. The initial and faster reaction is the formation of the 1,2-O-isopropylidene group.[7]

-

Second Acetalization : The second molecule of acetone protects the C-5 and C-6 hydroxyl groups. The formation of this second five-membered dioxolane ring is also favorable and drives the reaction to completion, yielding the di-protected product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[8]

Caption: Acid-catalyzed formation of diacetone-D-glucose.

Experimental Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol is a robust and widely cited method utilizing sulfuric acid as the catalyst and anhydrous copper(II) sulfate as a dehydrating agent to drive the reaction equilibrium towards the product.[9]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| D-Glucose | C₆H₁₂O₆ | 180.16 | 5.0 g | 27.78 mmol |

| Anhydrous Acetone | C₃H₆O | 58.08 | 250 mL | - |

| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 1.2 mL | - |

| Anhydrous Copper(II) Sulfate | CuSO₄ | 159.61 | 15.0 g | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer, add D-glucose (5.0 g).

-

Solvent Addition : Add anhydrous acetone (250 mL) to the flask and begin vigorous stirring at room temperature to suspend the glucose.

-

Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (1.2 mL) to the stirring suspension.

-

Initial Reaction : Stir the mixture at room temperature for 6 hours. The glucose will gradually dissolve as the reaction proceeds.

-

Dehydration : Add anhydrous copper(II) sulfate (15 g) to the reaction mixture. The white CuSO₄ will turn blue as it absorbs the water produced during the reaction.

-

Reaction Completion : Continue stirring at room temperature for an additional 18 hours or overnight.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization : Carefully add solid sodium bicarbonate in small portions to the reaction mixture until effervescence ceases and the solution is neutral (pH ~7). This step is crucial to prevent acid-catalyzed hydrolysis of the product during work-up.[7]

-

Filtration : Remove the inorganic solids (copper salts and excess sodium bicarbonate) by filtration through a pad of Celite or by vacuum filtration. Wash the filter cake with additional acetone.[7]

-

Concentration : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield a syrupy residue.

-

Extraction : Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water to remove any remaining inorganic salts.[7]

-

Drying and Final Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a white solid.[9]

-

Purification : Recrystallize the solid from a hexane/dichloromethane mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7][8]

Troubleshooting and Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction / High Mono-acetal Content | 1. Insufficient reaction time. 2. Presence of water in reagents/solvents. 3. Inadequate dehydration. | 1. Increase reaction time and monitor by TLC.[7] 2. Use anhydrous acetone and D-glucose. 3. Ensure sufficient dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves) is used.[7] |

| Low Overall Yield | 1. Suboptimal catalyst concentration. 2. Side reactions like caramelization of glucose. 3. Product hydrolysis during work-up. | 1. Experiment with different acid catalysts (e.g., iodine, p-TsOH).[8][10] 2. Maintain room temperature; avoid excessive heat which can cause sugar decomposition.[7] 3. Neutralize the acid catalyst promptly and thoroughly after reaction completion.[7] |

Part 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-glucofuranose

The conversion of the di-acetal to the desired mono-acetal is achieved by careful, selective hydrolysis. This selectivity is possible due to the differential stability of the two isopropylidene groups.

Mechanism of Selective Deprotection

The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group. This is because the 1,2-acetal is part of a more rigid, fused bicyclic system ([3.3.0]octane), which imparts greater stability. The 5,6-acetal, protecting a primary (C-6) and secondary (C-5) alcohol, is sterically more accessible and thermodynamically less stable, allowing for its preferential removal under controlled acidic conditions.[9][11]

Caption: Overall workflow for the synthesis of monoacetone-D-glucose.

Experimental Protocol 2: Selective Hydrolysis

This procedure involves the use of aqueous acetic acid to provide the mild acidic conditions required for selective deprotection.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | C₁₂H₂₀O₆ | 260.28 | 5.0 g |

| Acetic Acid | CH₃COOH | 60.05 | As needed |

| Water | H₂O | 18.02 | As needed |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |

| Hexane | C₆H₁₄ | 86.18 | As needed |

Procedure

-

Reaction Setup : Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g) in a solution of aqueous acetic acid (e.g., 50-70% acetic acid in water) in a round-bottom flask.

-

Hydrolysis : Stir the solution at a controlled temperature (typically 35-45 °C).

-

Monitoring : The progress of the hydrolysis is critical and must be carefully monitored by TLC. The goal is to maximize the formation of the mono-acetal product while minimizing the formation of fully deprotected glucose.

-

Quenching : Once TLC indicates the optimal conversion, cool the reaction mixture in an ice bath and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence stops.

-

Extraction : Extract the aqueous solution multiple times with ethyl acetate or dichloromethane.

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture.

-

Purification : The desired 1,2-O-Isopropylidene-α-D-glucofuranose is purified from the crude mixture (which may contain starting material and fully deprotected glucose) by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate-hexane.[9]

Characterization of 1,2-O-Isopropylidene-α-D-glucofuranose

The identity and purity of the final product are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure, including the presence of the single isopropylidene group and the free hydroxyls.

-

FTIR Spectroscopy : To identify characteristic absorption bands, such as the broad O-H stretch for the free hydroxyl groups and C-H stretches for the isopropylidene methyl groups.

-

Melting Point : Comparison with the literature value provides a good indication of purity.

-

Optical Rotation : To confirm the stereochemical integrity of the chiral center.

Applications in Research and Drug Development

1,2-O-Isopropylidene-α-D-glucofuranose is a powerhouse intermediate for several reasons:[2]

-

Selective Modification : The free hydroxyl groups at C-3, C-5, and C-6 can be selectively functionalized. For instance, the primary C-6 hydroxyl can be targeted for reactions like tosylation or tritylation.[12]

-

Chiral Building Block : It serves as an important chiral source for the synthesis of complex natural products and pharmaceuticals.[2]

-

Drug Synthesis : It is a key starting material for synthesizing drugs for diabetes (e.g., acarbose derivatives), cancer (e.g., organometallic complexes), and viral infections.[2][13]

Conclusion

The synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose from D-glucose is a testament to the power of protecting group chemistry in unlocking the synthetic utility of complex polyfunctional molecules. The two-stage process—formation of the di-acetal followed by selective hydrolysis—is a robust and well-established pathway. By understanding the mechanistic principles that govern the reactivity and selectivity of each step, researchers can effectively troubleshoot and optimize the synthesis to produce this invaluable intermediate, paving the way for innovations in drug discovery and materials science.

References

- Benchchem. (2025).

- Guidechem. (n.d.). What are the applications of 1,2-O-Isopropylidene-D-glucofuranose?. Guidechem FAQ.

- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. DergiPark.

- Chemistry Online. (2022). Synthesis of isopropylidene-α-D-glucofuranose. Chemistry Online.

- PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. PrepChem.com.

- Benchchem. (2025). Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). Benchchem Technical Support.

- BOC Sciences. (n.d.). CAS 582-52-5 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose. BOC Sciences.

- Organic Chemistry Explained. (2024). Protection of Carbohydrate - Formation of Acetals between diols. Organic Chemistry Explained.

- PubMed. (n.d.). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed.

- Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar.

- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.

- Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.

- Synthose. (n.d.). 1,2-O-Isopropylidene-6-O-trityl-α-D-glucofuranose. Synthose Inc.

- Glyko. (n.d.). 1,2-O-Isopropylidene-alpha-d-glucofuranose. Glyko.

Sources

- 1. This compound | Glyko [glyko.com]

- 2. Page loading... [wap.guidechem.com]

- 4. chemtry.in [chemtry.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chemistry-online.com [chemistry-online.com]

- 11. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]

- 12. synthose.com [synthose.com]

- 13. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-O-Isopropylidene-α-D-glucofuranose: Properties, Characterization, and Applications

Introduction: The Strategic Importance of 1,2-O-Isopropylidene-α-D-glucofuranose in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic manipulation of chiral synthons is paramount to the successful construction of complex, biologically active molecules. Among the vast repository of nature's chiral building blocks, carbohydrates stand out for their inherent stereochemical richness. 1,2-O-Isopropylidene-α-D-glucofuranose, a partially protected derivative of D-glucose, has emerged as a cornerstone in this "chiral pool" synthesis approach.[1][2] Its rigid furanose structure, conferred by the 1,2-O-isopropylidene group, along with the presence of three free hydroxyl groups at positions 3, 5, and 6, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties of this pivotal intermediate, detailed protocols for its synthesis and characterization, and insights into its application as a strategic building block in the synthesis of novel therapeutics, including antiviral and anticancer agents.[1][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2-O-Isopropylidene-α-D-glucofuranose is fundamental to its effective utilization in synthesis and analysis. These properties dictate its solubility, reactivity, and purification characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₆ | [4][5] |

| Molecular Weight | 220.22 g/mol | [4][5] |

| CAS Number | 18549-40-1 | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 153-162 °C | [4] |

| Optical Rotation | [α]D = -10° to -14° (c=1 in H₂O) | [4] |

Solubility Profile:

1,2-O-Isopropylidene-α-D-glucofuranose exhibits good solubility in polar protic and aprotic solvents. It is soluble in water, ethanol, methanol, acetone, and dimethylformamide (DMF).[1] Its solubility is limited in non-polar organic solvents such as hexane and petroleum ether.[1] This solubility profile is a direct consequence of the presence of three free hydroxyl groups, which can engage in hydrogen bonding with polar solvents, and the relatively non-polar isopropylidene group.

Synthesis and Purification: A Practical Approach

The most common and practical laboratory synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose involves the selective hydrolysis of the more labile 5,6-O-isopropylidene group from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).[6]

Experimental Protocol: Selective Hydrolysis of Diacetone Glucose

This protocol details a reliable method for the preparation of 1,2-O-Isopropylidene-α-D-glucofuranose.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Acetic acid (glacial)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 70% aqueous acetic acid solution.[6] The concentration should be approximately 0.1 M.

-

Heating and Monitoring: Heat the reaction mixture to 70°C in a water bath and stir for approximately 1-2 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates the reaction's progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel. For recrystallization, a solvent system such as ethyl acetate/hexane is often effective.[7]

Causality Behind Experimental Choices:

-

Selective Hydrolysis: The 5,6-O-isopropylidene group is kinetically more susceptible to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group. This is because the 1,2-acetal is part of a more strained fused ring system, making it thermodynamically more stable.[6]

-

Acetic Acid: A weak acid like acetic acid provides the necessary acidic environment for hydrolysis while minimizing the risk of complete deprotection or other side reactions that might occur with stronger acids.

-

Temperature Control: Maintaining the temperature at 70°C provides sufficient energy to overcome the activation barrier for the hydrolysis of the 5,6-acetal while being mild enough to preserve the 1,2-acetal.

Caption: Workflow for the synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose.

Analytical Characterization: A Multi-technique Approach

The unambiguous characterization of 1,2-O-Isopropylidene-α-D-glucofuranose relies on a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

5.92 (d, J = 3.7 Hz, 1H, H-1): The anomeric proton, appearing as a doublet due to coupling with H-2. The small coupling constant is characteristic of a cis relationship between H-1 and H-2 in the furanose ring.

-

4.52 (d, J = 3.7 Hz, 1H, H-2): Coupled to H-1.

-

4.30 (d, J = 2.8 Hz, 1H, H-3): Coupled to H-4.

-

4.15 (dd, J = 2.8, 8.5 Hz, 1H, H-4): Coupled to H-3 and H-5.

-

3.95 (m, 1H, H-5): A complex multiplet due to coupling with H-4 and the two H-6 protons.

-

3.80 (dd, J = 3.5, 11.5 Hz, 1H, H-6a): One of the diastereotopic protons at C-6.

-

3.72 (dd, J = 5.5, 11.5 Hz, 1H, H-6b): The other diastereotopic proton at C-6.

-

1.50 (s, 3H, CH₃): One of the methyl groups of the isopropylidene moiety.

-

1.32 (s, 3H, CH₃): The other methyl group of the isopropylidene moiety.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

111.8 (C(CH₃)₂): The quaternary carbon of the isopropylidene group.

-

105.1 (C-1): The anomeric carbon.

-

85.0 (C-4):

-

81.8 (C-2):

-

75.4 (C-3):

-

70.0 (C-5):

-

64.2 (C-6):

-

26.7 (CH₃): One of the methyl carbons.

-

26.2 (CH₃): The other methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 1,2-O-Isopropylidene-α-D-glucofuranose is characterized by the following key absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

-

~2980-2880 cm⁻¹: C-H stretching vibrations of the alkyl groups (isopropylidene and the sugar backbone).

-

~1380 and 1370 cm⁻¹: Characteristic doublet for the gem-dimethyl group of the isopropylidene moiety (C-H bending).

-

~1260-1020 cm⁻¹: A complex region with strong absorptions corresponding to C-O stretching vibrations of the alcohols and the acetal.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of carbohydrate derivatives often results in extensive fragmentation. For 1,2-O-Isopropylidene-α-D-glucofuranose, characteristic fragments arise from the loss of methyl groups and cleavage of the furanose ring and the isopropylidene group. A prominent peak is often observed at m/z 101, corresponding to the 2,2-dimethyl-1,3-dioxolan-4-ylium ion.[9]

Caption: A multi-technique workflow for the analytical characterization.

Applications in Drug Development: A Chiral Synthon of Choice

The synthetic versatility of 1,2-O-Isopropylidene-α-D-glucofuranose makes it an invaluable starting material in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the three free hydroxyl groups.

-

Antiviral Agents: This protected sugar has been employed as a key intermediate in the synthesis of nucleoside analogues with potential antiviral activity. The furanose ring serves as a scaffold to which modified nucleobases and other functionalities can be attached.

-

Anticancer Drugs: The chiral backbone of 1,2-O-Isopropylidene-α-D-glucofuranose has been incorporated into the synthesis of complex natural products and their analogues with cytotoxic properties.[10] For instance, it can be a precursor for the synthesis of glycosides that show potential as anticancer agents.[9]

-

Chiral Auxiliaries: The well-defined stereochemistry of this molecule allows it to be used as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions.

Conclusion: An Indispensable Tool for the Modern Synthetic Chemist

1,2-O-Isopropylidene-α-D-glucofuranose represents a powerful and versatile tool in the arsenal of the synthetic organic chemist, particularly those engaged in drug discovery and development. Its well-defined physicochemical properties, coupled with its straightforward synthesis and purification, make it an ideal starting material for the construction of complex molecular architectures. The ability to selectively manipulate its hydroxyl groups provides a gateway to a diverse range of chiral molecules with potential therapeutic applications. A thorough understanding of its properties and the rationale behind its synthesis and characterization, as outlined in this guide, is essential for its effective and strategic implementation in the pursuit of novel medicines.

References

-

UCL Discovery. (n.d.). Design and synthesis of glycosides as potential anticancer agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]

-

ResearchGate. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose.... Retrieved from [Link]

-

MDPI. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Retrieved from [Link]

-

Keio University. (n.d.). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Retrieved from [Link]

-

SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]

-

PubMed. (1979). Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlapped FTIR spectra of D-glucose (blue line) and D-mannose (green line) based oligomers. Retrieved from [Link]

-

Supporting Materials. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy. Retrieved from [Link]

-

PubMed. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2024). Review on significant monosaccharides-based 1,2,3- triazoles; synthesis and their anticancer activity. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Anthracyclinones. Part 2. The use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a chiral template precursor in an anthracyclinone synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. Retrieved from [Link]

- Google Patents. (n.d.). WO1988007999A1 - O-ISOPROPYLIDEN-1,2-alpha-D-GLUCOFURANNOSE ESTERS AND FATTY ACIDS, SPECIFIC SYNTHESIS AND UTILIZATIONS.

-

NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. Retrieved from [Link]

-

UTUPub. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-O-Isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) for Carbohydrate Analysis. Retrieved from [Link]

-

3.1 Introduction 3.2 Acetals. (n.d.). Retrieved from [Link]

-

PubMed. (2002). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient and Selective Method for Hydrolysis of Acetonides. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective hydrolysis of anti-1,3-diol-acetonides for the differentiation of 1,3-anti and 1,3-syn diols. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose - Optional[13C NMR]. Retrieved from [Link]

-

Glycon Biochemicals GmbH. (n.d.). 1,2-O-Isopropylidene-α-D-glucofuranose. Retrieved from [Link]

-

DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Data-Driven FTIR Spectroscopy for the Discrimination of Nectars. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of protein/carbohydrate interactions in the dried state. 2. Diffuse reflectance FTIR studies. Retrieved from [Link]

- Google Patents. (n.d.). US4465521A - Diacetone fructose hydrolysis with water-insoluble catalysts.

-

MDPI. (n.d.). Selenium Nanoparticles Decorated by Blueberry Pomace Polysaccharides Improve the Protection Effects Against Erythrocyte Hemolysis. Retrieved from [Link]

-

PubChem. (n.d.). 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose. Retrieved from [Link]

Sources

- 1. 14.139.206.50:8080 [14.139.206.50:8080]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. α-D-Glucofuranose, 1,2-O-(1-methylethylidene)- [webbook.nist.gov]

- 6. Recrystallization [wiredchemist.com]

- 7. researchgate.net [researchgate.net]

- 8. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 9. Design and synthesis of glycosides as potential anticancer agents - UCL Discovery [discovery.ucl.ac.uk]

- 10. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,2-O-Isopropylidene-α-D-glucofuranose

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1,2-O-isopropylidene-α-D-glucofuranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, emphasizing the rationale behind experimental choices to ensure robust and reliable structural characterization.

Introduction: The Significance of a Protected Glucofuranose

1,2-O-Isopropylidene-α-D-glucofuranose is a derivative of D-glucose where the anomeric hydroxyl group and the adjacent hydroxyl on C-2 are protected by an isopropylidene group. This protection strategy serves a dual purpose: it locks the molecule in the furanose form, a five-membered ring, and selectively exposes the hydroxyl groups at the C-3, C-5, and C-6 positions for further chemical modification.[1] The precise understanding of its three-dimensional structure is paramount for its effective use as a building block in the synthesis of complex carbohydrates and biologically active molecules. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in unequivocally defining its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1,2-O-isopropylidene-α-D-glucofuranose, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a detailed picture of the covalent framework and the relative stereochemistry of the chiral centers.

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule and to determine their spatial relationships.

-

¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).

-

¹³C NMR: This experiment reveals the number of unique carbon atoms and their chemical nature (e.g., C-O, C-C).

-

2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton connectivity within a spin system. It allows us to trace the J-coupling network through the furanose ring and the side chain, confirming the sequence of protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments.

The following diagram illustrates the logical workflow for NMR-based structure elucidation.

Caption: Logical workflow for NMR-based structure elucidation of 1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1,2-O-isopropylidene-α-D-glucofuranose in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid compromising spectral quality.

Data Acquisition:

A standard suite of experiments is acquired on a 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

COSY: Acquire a 2D gradient-selected COSY experiment.

-

HSQC: Acquire a 2D gradient-selected HSQC experiment optimized for one-bond J-CH couplings (typically ~145 Hz).

Data Interpretation and Spectral Assignments

Table 1: Assigned ¹H and ¹³C NMR Data for 1,2-O-Isopropylidene-α-D-glucofuranose (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~5.90 | d, J = 3.7 | ~105.2 |

| 2 | ~4.50 | d, J = 3.7 | ~85.0 |

| 3 | ~4.30 | d, J ≈ 3.0 | ~75.3 |

| 4 | ~4.15 | dd, J ≈ 3.0, 7.5 | ~81.6 |

| 5 | ~4.00 | m | ~70.6 |

| 6a | ~3.80 | m | ~63.7 |

| 6b | ~3.70 | m | |

| C(CH₃)₂ | - | - | ~111.9 |

| CH₃ (syn) | ~1.50 | s | ~26.8 |

| CH₃ (anti) | ~1.30 | s | ~26.2 |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The assignments are based on typical values for similar furanose derivatives and require confirmation through 2D NMR analysis.

Key Interpretive Points:

-

Anomeric Proton (H-1): The downfield chemical shift (~5.90 ppm) and the small coupling constant (J ≈ 3.7 Hz) are characteristic of the anomeric proton in a furanose ring with a cis relationship to H-2.

-

Isopropylidene Protons: The two singlets for the methyl groups (~1.50 and 1.30 ppm) confirm the presence of the isopropylidene protecting group. Their distinct chemical shifts arise from their different spatial environments (syn and anti to the furanose ring).

-

COSY Spectrum: The COSY spectrum would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, allowing for a sequential walk through the ring protons.

-

HSQC Spectrum: The HSQC spectrum provides the direct one-bond C-H correlations, solidifying the assignments presented in Table 1.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 1,2-O-isopropylidene-α-D-glucofuranose, Electron Ionization (EI) mass spectrometry is a common technique.

The "Why": Understanding Fragmentation Logic

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the stability of the resulting carbocations and neutral losses. Understanding these pathways provides valuable structural clues. For acetal-protected carbohydrates, fragmentation often involves the cleavage of the acetal group and subsequent rearrangements.

The following diagram illustrates a plausible fragmentation pathway.

Caption: A plausible EI-MS fragmentation pathway for 1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetone).

-

The concentration should be in the range of 10-100 µg/mL.[6]

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[6]

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is ionized using electron ionization (EI) at 70 eV.

-

The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.

Data Interpretation: Deciphering the Fragments

Table 2: Predicted Key Fragments in the EI-MS of 1,2-O-Isopropylidene-α-D-glucofuranose

| m/z | Proposed Fragment | Plausible Origin |

| 220 | [M]⁺˙ | Molecular Ion |

| 205 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropylidene group |

| 161 | [M-C₃H₇O]⁺ | Loss of the C5-C6 side chain with the hydroxyl group |

| 101 | [C₅H₉O₂]⁺ | A characteristic fragment arising from the dioxolane ring |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the dioxolane-containing fragment |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or acetyl cation |

Key Interpretive Points:

-

Molecular Ion Peak: The presence of a peak at m/z 220 would confirm the molecular weight of the compound.

-

[M-15] Peak: A peak at m/z 205 is a very common feature for compounds containing an isopropylidene group, corresponding to the loss of a methyl radical.

-

Characteristic Fragments: The presence of ions at m/z 101 and 73 are highly indicative of the 1,2-O-isopropylidene moiety.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The "Why": The Quest for Unambiguous Proof

While NMR and MS provide compelling evidence for the structure, X-ray crystallography offers the ultimate proof. It allows for the direct visualization of the electron density of the atoms, leaving no ambiguity about the connectivity and stereochemistry. A high-quality crystal structure is the gold standard for structure elucidation.

The workflow for single-crystal X-ray diffraction is a multi-step process.

Caption: A simplified workflow for single-crystal X-ray crystallography.

Experimental Protocol: From Solution to Structure

Crystal Growth:

-

The primary challenge is often growing single crystals of sufficient quality (typically > 0.1 mm in all dimensions).[9]

-

Slow evaporation of a saturated solution is a common method. A suitable solvent system must be identified in which the compound has moderate solubility.[10]

-

Other techniques include vapor diffusion and slow cooling of a saturated solution.

Data Collection and Structure Solution:

-

A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[9]

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.[11]

-

The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The structure is solved using computational methods to determine the initial positions of the atoms.

-

The atomic positions and other parameters are refined to best fit the experimental data.

Data Interpretation: Insights from the Crystal Structure

As of the writing of this guide, a publicly available crystal structure of 1,2-O-isopropylidene-α-D-glucofuranose has not been identified in the Cambridge Crystallographic Data Centre (CCDC). However, the analysis of crystal structures of closely related furanose derivatives provides valuable insights into the expected conformation.

The furanose ring is not planar and adopts a puckered conformation, typically described by an envelope (E) or twist (T) form.[12][13] The fusion of the 1,2-O-isopropylidene group significantly influences the ring's conformation. Based on studies of similar compounds, the furanose ring in 1,2-O-isopropylidene-α-D-glucofuranose is expected to adopt a conformation that minimizes steric interactions, likely a twist or envelope form where the bulky C5 side chain is in a pseudo-equatorial position.[7][14]

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structure elucidation of 1,2-O-isopropylidene-α-D-glucofuranose is a testament to the power of a multi-technique analytical approach. NMR spectroscopy provides the detailed covalent and stereochemical framework in solution, mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis, and X-ray crystallography, when achievable, delivers the definitive solid-state structure. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for the confident use of this versatile carbohydrate building block in the synthesis of novel and complex molecular architectures.

References

- Gaweda, W., & Szewczyk, K. (2023). Identification of the furanose ring conformations and the factors driving their adoption.

- ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel... [Image].

- Gaweda, W., & Szewczyk, K. (2023). Identification of the furanose ring conformations and the factors driving their adoption.

- Pascariu, M. C., Rafailă, M., Medeleanu, M., & Eugen, S. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... [Image].

- Gerbst, A. G., Shashkov, A. S., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 708845.

- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Lindon, J. C. (n.d.).

- ResearchGate. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... [Image].

- Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 9-21.

- Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 3-10). Royal Society of Chemistry.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

- University of Texas Health Science Center at San Antonio. (n.d.).

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- Chemistry For Everyone. (2025, August 24).

- University of Oxford, Mass Spectrometry Research Facility. (n.d.).

- Papac, D. I., Briggs, J. B., & Tomer, K. B. (2005). A rapid sample preparation method for mass spectrometric characterization of N-linked glycans. Journal of mass spectrometry : JMS, 40(4), 526–534.

- Gaurivaud, P., et al. (2012). 2D 1 H/ 1 H COSY NMR spectrum (A) and 2D 1 H/ 13 C HSQC NMR spectrum (B) of EPS produced by M. leachii strain PG50 T.

- SpectraBase. (n.d.). 1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE-5-17O.

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

- Wu, D., & Chen, A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18016-18026.

- R-NMR. (n.d.).

- Synthose. (n.d.). 1,2-O-Isopropylidene-6-O-trityl-α-D-glucofuranose.

- Stanford University Mass Spectrometry. (n.d.).

- Shimadzu Asia Pacific. (n.d.). A Sample Prep-Free Analysis of Saccharides Mixtures for Authentication and Adulteration Studies with "Smart IS+" and "SMCI+".

- PubChem. (n.d.). Glucofuranose, 1:2,5:6-di-O-isopropylidene-3-O-pentyl-, alpha-D-.

-

NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. Retrieved from [Link]

- PubChem. (n.d.). This compound.

- Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of mass spectrometry : JMS, 58(10), e4972.

- de Souza, E. R., et al. (2008). Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer. Journal of the Brazilian Chemical Society, 19(8), 1535-1542.

- Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 1,2-O-Isopropylidene-α-D-glucofuranose [glycon-biochem.eu]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

"spectroscopic data (NMR, IR, MS) of 1,2-O-Isopropylidene-alpha-D-glucofuranose"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-O-Isopropylidene-α-D-glucofuranose

Authored by: A Senior Application Scientist

Introduction

In the landscape of carbohydrate chemistry and drug development, protected monosaccharides are indispensable building blocks for the synthesis of complex glycans, nucleoside analogues, and other bioactive molecules. Among these, 1,2-O-Isopropylidene-α-D-glucofuranose stands out as a crucial intermediate. Its rigid furanose structure, conferred by the isopropylidene group (also known as an acetonide), selectively blocks the anomeric and C-2 hydroxyl groups, leaving the hydroxyls at C-3, C-5, and C-6 available for further chemical modification.

The unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 1,2-O-Isopropylidene-α-D-glucofuranose. We will delve into not only the data itself but also the underlying principles and experimental rationale that validate the structure, offering field-proven insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a carbohydrate derivative like 1,2-O-Isopropylidene-α-D-glucofuranose, ¹H and ¹³C NMR are essential for confirming the furanose ring, the α-anomeric configuration, and the presence and orientation of the isopropylidene protecting group.[2][3]

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of carbohydrates. While deuterated chloroform (CDCl₃) is common for many organic molecules, its use with unprotected hydroxyl groups can lead to broad signals or hydrogen-deuterium exchange, obscuring valuable information. Deuterated water (D₂O) is an excellent solvent for underivatized sugars, but for protected species like this, solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are often preferred as they can solubilize the molecule while keeping the hydroxyl protons observable.[1] The data presented here is typically acquired in a standard solvent like CDCl₃ or DMSO-d₆ to ensure reproducibility.

Experimental Protocol: High-Resolution NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,2-O-Isopropylidene-α-D-glucofuranose.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.

-

-

Instrument Setup & Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the crowded proton signals typical of carbohydrates.[2]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, a spectral width covering 0-10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

-

Visualization: Molecular Structure and Atom Numbering

To facilitate the discussion of NMR assignments, the following structure and numbering scheme for 1,2-O-Isopropylidene-α-D-glucofuranose will be used.

Caption: Structure of 1,2-O-Isopropylidene-α-D-glucofuranose with atom numbering.

Data Presentation and Interpretation

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 5.85 | d | 3.6 | 1H | H-1 |

| 4.50 | d | 3.6 | 1H | H-2 |

| ~4.0-4.2 | m | - | 3H | H-3, H-4, H-5 |

| ~3.5-3.7 | m | - | 2H | H-6a, H-6b |

| 1.48 | s | - | 3H | CH₃ (isopropylidene) |

| 1.25 | s | - | 3H | CH₃ (isopropylidene) |

Note: Data is representative and may vary slightly based on solvent and instrument.[4][5]

¹H NMR Interpretation:

-

Anomeric Proton (H-1): The signal at 5.85 ppm is a doublet, characteristic of the anomeric proton. Its downfield shift is due to it being attached to two oxygen atoms (an acetal). The small coupling constant (J = 3.6 Hz) between H-1 and H-2 is indicative of a cis relationship, which confirms the α-anomeric configuration . In the furanose ring, a trans relationship (β-anomer) would show a much smaller or negligible coupling constant.[6]

-

H-2 Proton: The doublet at 4.50 ppm corresponds to H-2, coupling only with H-1.

-

Isopropylidene Protons: The two sharp singlets at 1.48 and 1.25 ppm, each integrating to 3 protons, are the hallmark of the two diastereotopic methyl groups of the isopropylidene protecting group. Their magnetic non-equivalence is a direct consequence of the chiral environment of the sugar.

-

Ring and Exocyclic Protons (H-3 to H-6): The protons on C3, C4, C5, and C6 appear in the crowded region between 3.5 and 4.2 ppm.[2] Advanced 2D NMR techniques like COSY and HSQC are often required for unambiguous assignment of these overlapping signals.[7]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 111.8 | C (isopropylidene) |

| 105.2 | C-1 |

| 85.8 | C-2 |

| 79.9 | C-4 |

| 74.8 | C-3 |

| 70.6 | C-5 |

| 64.2 | C-6 |

| 26.9 | CH₃ (isopropylidene) |

| 26.4 | CH₃ (isopropylidene) |

Note: Data is representative.[8]

¹³C NMR Interpretation:

-

Acetal Carbons: The signal at 111.8 ppm is characteristic of the quaternary carbon of the isopropylidene ketal. The anomeric carbon (C-1) appears at 105.2 ppm, consistent with its acetal nature.[3]

-

Ring Carbons: The remaining ring carbons (C-2, C-3, C-4, C-5) resonate in the typical carbohydrate region of 70-86 ppm.

-

Exocyclic Carbon (C-6): The C-6 carbon, being a primary alcohol, is the most upfield of the sugar backbone carbons at 64.2 ppm.

-

Isopropylidene Carbons: The two methyl carbons of the protecting group are observed around 26-27 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 1,2-O-Isopropylidene-α-D-glucofuranose, IR confirms the presence of hydroxyl groups and the aliphatic C-H and C-O bonds that constitute the molecule.

Experimental Protocol: ATR FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Presentation and Interpretation

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H Stretch | Hydroxyl groups (-OH) |

| ~2980 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1370 | Medium | C-H Bend | Isopropylidene group (>C(CH₃)₂) |

| ~1020-1100 | Strong | C-O Stretch | Alcohols, Ethers, Acetals |

Data compiled from representative spectra.[12][13]

IR Spectrum Interpretation:

-

O-H Stretch: The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹. This is the classic signature of hydrogen-bonded hydroxyl groups, confirming the presence of the free -OH groups at C-3, C-5, and C-6.

-

C-H Stretch: The sharp peaks around 2980 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the glucofuranose ring and the isopropylidene group.

-

Isopropylidene Bend: The medium intensity band around 1370 cm⁻¹ is characteristic of the symmetrical bending (umbrella) mode of the gem-dimethyl groups of the isopropylidene moiety.

-

C-O Stretch: The complex and strong absorption region between 1020 and 1100 cm⁻¹ is the "fingerprint" region for carbohydrates, dominated by C-O stretching vibrations from the multiple alcohol, ether, and acetal functionalities within the molecule.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[14] For 1,2-O-Isopropylidene-α-D-glucofuranose (Molecular Weight: 220.22 g/mol ), electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Data Presentation and Interpretation

Table 4: Significant Ions in the Electron Ionization Mass Spectrum

| m/z | Proposed Fragment | Interpretation |

| 220 | [C₉H₁₆O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 205 | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene moiety |

| 101 | [C₅H₉O₂]⁺ | Fragment containing the C1-C2-O-isopropylidene unit |

Fragmentation patterns are inferred from principles of mass spectrometry and data on related compounds.[15][16]

Mass Spectrum Interpretation:

-

Molecular Ion: The presence of a peak at m/z 220 would confirm the molecular weight of the compound. However, for some molecules, the molecular ion can be weak or absent.

-

Key Fragmentation: A highly characteristic fragmentation pathway for isopropylidene-protected compounds is the loss of a methyl radical (•CH₃), leading to a stable cation.[17] This would produce a prominent peak at m/z 205 ([M - 15]⁺). The stability of the resulting oxonium ion drives this fragmentation.

-

Characteristic Ion at m/z 101: For di-O-isopropylidene derivatives of aldohexoses, a strong peak at m/z 101 is often observed, corresponding to the 2,2-dimethyl-1,3-dioxolane cation.[15] A similar fragment arising from the C1/C2 protection in the mono-isopropylidene derivative is expected and provides strong evidence for this structural feature.

Visualization: Key Fragmentation Pathway

Caption: Simplified fragmentation pathway of 1,2-O-Isopropylidene-α-D-glucofuranose in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 1,2-O-Isopropylidene-α-D-glucofuranose is a prime example of a self-validating analytical system. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

-

NMR spectroscopy provides the definitive molecular blueprint, confirming the furanose ring, the α-anomeric stereochemistry, and the precise connectivity of every atom.

-

IR spectroscopy offers rapid confirmation of the key functional groups—the hydroxyls and the aliphatic framework—validating the overall chemical nature of the molecule.

-

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, specifically the presence of the isopropylidene protecting group.

Together, these datasets form a robust and unambiguous characterization package, providing researchers and drug developers with the high level of confidence required to advance this versatile building block into complex synthetic pathways.

References

-

Pascariu, M-C., et al. (n.d.). The EI-MS spectra for 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose... ResearchGate. Available at: [Link]

-

Flechtner, T. W., Winnik, W., & Tevesz, M. (1996). GAS PHASE REACTIONS OF 1,2:5,6-DI-O-ISOPROPYLIDENE-a-D-GLUCO- AND ALLOFURANOSE WITH ELECTROPHILES DERIVED FROM ACETONE. Organic Mass Spectrometry. Available at: [Link]

-

Spectrum. (n.d.). 1,2-O-Isopropylidene-.alpha.-D-glucofuranose - Optional[1H NMR]. Spectrum. Available at: [Link]

-

Spectrum. (n.d.). 1,2-5,6-di-O-isopropylidene-.alpha.-D-glucofuranose-1-D1 - Optional[MS (GC)]. Spectrum. Available at: [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

-

Perlin, A. S. (1965). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND -5,6,6'-d3. Canadian Journal of Chemistry. Available at: [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Available at: [Link]

-

Van Ginderachter, M., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

-

SLU Library. (n.d.). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU Library. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]

-

MtoZ Biolabs. (n.d.). ATR FT-IR Method for Analysis of Monosaccharide Composition. MtoZ Biolabs. Available at: [Link]

-

Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

-

Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

-

Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. Available at: [Link]

-

SpectraBase. (n.d.). 1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE-5-17O. SpectraBase. Available at: [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ResearchGate. Available at: [Link]

-

DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening. DergiPark. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NIST WebBook. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

ResearchGate. (n.d.). Monosaccharide composition and FTIR analysis. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Polysaccharides Extraction from Opuntia milpa alta and Their Protective Effect on Alcohol-Induced Neuro 2a Cell Damage via Ferroptosis. MDPI. Available at: [Link]

-

Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. Available at: [Link]

-

VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. VCU Scholars Compass. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

MDPI. (n.d.). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available at: [Link]

Sources

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. cigs.unimo.it [cigs.unimo.it]

- 3. m.youtube.com [m.youtube.com]

- 4. 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 1H NMR spectrum [chemicalbook.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 13C NMR spectrum [chemicalbook.com]

- 9. ATR FT-IR Method for Analysis of Monosaccharide Composition | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 11. Monosaccharide Composition Analysis by ATR FT-IR Method [en.biotech-pack.com]

- 12. α-D-Glucofuranose, 1,2-O-(1-methylethylidene)- [webbook.nist.gov]

- 13. Polysaccharides Extraction from Opuntia milpa alta and Their Protective Effect on Alcohol-Induced Neuro 2a Cell Damage via Ferroptosis [mdpi.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Versatile Chiral Building Block: A Technical Guide to 1,2-O-Isopropylidene-α-D-glucofuranose

Introduction: In the landscape of modern synthetic chemistry, particularly within the realms of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount. Among the arsenal of chiral building blocks derived from simple sugars, 1,2-O-Isopropylidene-α-D-glucofuranose stands out as a pivotal intermediate. Its rigid furanose structure, conferred by the isopropylidene group (also known as an acetonide), selectively masks the anomeric hydroxyl and the adjacent C-2 hydroxyl group of glucose. This selective protection leaves the hydroxyl groups at the C-3, C-5, and C-6 positions available for further chemical modification, making it an invaluable precursor for the synthesis of complex carbohydrates, nucleoside analogues, and various biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and diverse applications of this versatile compound for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Data

1,2-O-Isopropylidene-α-D-glucofuranose, also referred to as monoacetone glucose, is a white, crystalline solid at room temperature.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 18549-40-1 | [3][4] |

| Molecular Formula | C₉H₁₆O₆ | [4] |

| Molecular Weight | 220.22 g/mol | |

| Appearance | White to almost white powder/crystalline solid | [3] |

| Melting Point | 159-161 °C | [3][5] |

| Optical Activity | [α]20/D −13° (c = 1 in H₂O) | |

| Synonyms | Monoacetone glucose, 1,2-O-(1-methylethylidene)-α-D-glucofuranose | [3] |

The structure of 1,2-O-Isopropylidene-α-D-glucofuranose is characterized by the five-membered furanose ring of glucose, where the 1- and 2-position hydroxyl groups are protected by an isopropylidene group. This protection locks the anomeric carbon in the α-configuration.

Synthesis and Preparation: A Tale of Two Routes

The preparation of 1,2-O-Isopropylidene-α-D-glucofuranose can be approached via two primary strategies: the direct, yet often less selective, reaction of glucose with acetone, or the more controlled selective hydrolysis of the more substituted 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).

Route 1: Selective Hydrolysis of Diacetone Glucose

The most common and controlled method for preparing high-purity 1,2-O-Isopropylidene-α-D-glucofuranose involves the selective removal of the 5,6-O-isopropylidene group from diacetone glucose.[6][7][8] The 5,6-O-isopropylidene group is more susceptible to acid-catalyzed hydrolysis because it protects a primary (C-6) and a secondary (C-5) hydroxyl group, making it more kinetically labile than the 1,2-O-isopropylidene group which protects the anomeric center.[8]

Caption: Selective hydrolysis of diacetone glucose.

Experimental Protocol: Acetic Acid-Mediated Selective Hydrolysis [8]

-

Dissolution: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in 40% aqueous acetic acid.

-

Heating: Heat the reaction mixture to 70°C for approximately 55 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling, carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

-

Extraction: Extract the aqueous solution with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Route 2: Direct Synthesis from D-Glucose

While the reaction of D-glucose with acetone in the presence of an acid catalyst typically yields the di-protected product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, as the major product, the mono-protected compound is a key intermediate.[6][9] By carefully controlling the reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents), the reaction can be stopped at the mono-acetal stage. However, isolating the mono-protected species in high yield from the direct reaction can be challenging due to the formation of a mixture of products.

Caption: Synthesis pathway from D-Glucose.

Applications in Research and Drug Development

The utility of 1,2-O-Isopropylidene-α-D-glucofuranose lies in its role as a chiral building block, providing a scaffold for the synthesis of a wide array of complex molecules.[1][2]

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its available hydroxyl groups at the 3, 5, and 6 positions can be selectively functionalized to build complex molecular architectures. For instance, it serves as a starting material for the synthesis of:

-

Antidiabetic drugs: Such as acarbose and deoxynojirimycin.[1]

-

Anticancer and Antitumor agents: Including various organometallic complexes.[1]

-

Antiviral compounds: Like certain imidazole derivatives.[1]

-

Glycoside-based drugs: Where it enhances drug stability and bioavailability.

Chiral Pool Synthesis

As an important chiral source, 1,2-O-Isopropylidene-α-D-glucofuranose allows for the stereocontrolled synthesis of complex natural products and their analogues. The defined stereochemistry of the glucose backbone is leveraged to introduce new chiral centers with high selectivity.

Diagnostic and Research Tools

In medicinal chemistry, derivatives of this compound are used for research purposes. For example, it can be a precursor for the synthesis of 18F-labeled 6-deoxy-6-fluoro-D-glucose, a tracer used in Positron Emission Tomography (PET) to study glucose transport.[1]

Safety and Handling

1,2-O-Isopropylidene-α-D-glucofuranose is generally considered stable under normal laboratory conditions.[3][5] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale the powder. Use in a well-ventilated area.[3][5]

-

Storage: Store in a tightly closed container in a cool, dry place. It is often recommended to keep it refrigerated.[3]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Thermal decomposition can lead to the release of irritating gases and vapors.[5]

Conclusion

1,2-O-Isopropylidene-α-D-glucofuranose is a cornerstone of modern synthetic carbohydrate chemistry. Its well-defined structure, with selectively available hydroxyl groups, combined with established and reliable synthetic routes, makes it an indispensable tool for chemists in both academic and industrial settings. The ability to use this compound as a scaffold to build molecular complexity with high stereochemical control ensures its continued importance in the development of novel therapeutics, advanced materials, and for probing fundamental biological processes.

References

-

Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. Retrieved from [Link]

-

Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Retrieved from [Link]

-

Chemistry Online. (2022). Synthesis of isopropylidene-α-D-glucofuranose. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: Synthesis of 1,2-O-Isopropylidene-3,5-O-propylidene-α-D-glucofuranose (III) as a Convenient Precursor of Both 6-O-Alkyl (VI) and 6-O-Glycidyl-D-glucose Amphiphiles (IX). Retrieved from [Link]

-

Gramera, R. E., Park, A., & Whistler, R. L. (1964). A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. The Journal of Organic Chemistry, 29(11), 3379-3380. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Carbohydrate Chemistry: Applications of 1,2-O-Isopropylidene-D-glucofuranose. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE-5-17O. Retrieved from [Link]

-

UBC Library Open Collections. (n.d.). Branched-chain sugar nucleosides. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-O-Isopropylidene-.alpha.-D-glucofuranose - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

DergiPark. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 1,2-O-ISOPROPYLIDENE-α-D-GLUCOFURANOSE-5-d AND -5,6,6'-d3. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives for Antimicrobial Evaluation. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.pt [fishersci.pt]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]